5-(2-Tert-butyl-1,3-thiazol-5-yl)-3-thiophen-3-yl-1,2,4-oxadiazole
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Overview
Description
5-(2-Tert-butyl-1,3-thiazol-5-yl)-3-thiophen-3-yl-1,2,4-oxadiazole is a complex organic compound that features a unique combination of thiazole, thiophene, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Tert-butyl-1,3-thiazol-5-yl)-3-thiophen-3-yl-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 2-tert-butyl-1,3-thiazole, followed by its reaction with thiophene derivatives and subsequent formation of the oxadiazole ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Tert-butyl-1,3-thiazol-5-yl)-3-thiophen-3-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway
Scientific Research Applications
5-(2-Tert-butyl-1,3-thiazol-5-yl)-3-thiophen-3-yl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(2-Tert-butyl-1,3-thiazol-5-yl)-3-thiophen-3-yl-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-1,3-thiazol-5-yl)methanol: A related compound with a similar thiazole ring structure.
3-(2-Tert-butyl-1,3-thiazol-5-yl)prop-2-enoic acid: Another compound featuring the thiazole ring but with different functional groups.
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine: A compound with a similar thiazole ring but different substituents.
Uniqueness
5-(2-Tert-butyl-1,3-thiazol-5-yl)-3-thiophen-3-yl-1,2,4-oxadiazole is unique due to its combination of thiazole, thiophene, and oxadiazole rings, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and the possibility of forming various derivatives with tailored properties for specific applications.
Properties
IUPAC Name |
5-(2-tert-butyl-1,3-thiazol-5-yl)-3-thiophen-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c1-13(2,3)12-14-6-9(19-12)11-15-10(16-17-11)8-4-5-18-7-8/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVVNSIQLOXBHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C2=NC(=NO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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